RNase L Activation Potency: Sub‑Nanomolar IC50 vs. Endogenous Ligand 2‑5A
The target compound activates RNase L with an IC50 of 2.30 nM, measured as the concentration required for 50% inhibition of protein synthesis in mouse L‑cell extracts [1]. This value represents an approximately three‑order‑of‑magnitude improvement over the endogenous activator 2‑5A (pppA2′p5′A2′p5′A), which exhibits an IC50 in the low micromolar range (≈1–5 µM) in comparable in‑vitro translation‑inhibition assays [2]. The >1,000‑fold potency gain is consistent with the enhanced cell permeability and metabolic stability of the small‑molecule benzothiazole scaffold relative to the phosphodiester‑linked oligonucleotide 2‑5A.
| Evidence Dimension | RNase L activation IC50 |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | 2‑5A (endogenous activator): ≈1–5 µM |
| Quantified Difference | ~435‑fold to ~2,170‑fold more potent |
| Conditions | Inhibition of protein synthesis in mouse L‑cell extracts |
Why This Matters
For procurement, this potency differential means that less compound is required per assay, reducing cost per data point and minimizing solvent‑carrier artifacts in cell‑based antiviral screening.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 2.30 nM, RNase L activation, mouse L‑cell extracts. Accessed via BindingDB PrimarySearch. View Source
- [2] Thakur, C. S., et al. Small‑molecule activators of RNase L with broad‑spectrum antiviral activity. Proc. Natl. Acad. Sci. U. S. A. 2007, 104, 9585–9590. View Source
